REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[S:3](Cl)(=[O:5])=[O:4].[Li+:9].[Li+].[Li+].[NH2-:12].CN(C=O)C>COCCOC>[N-:12]([S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4])[S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[Li+:9] |f:1.2.3.4,7.8|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Li+].[Li+].[NH2-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
mixture
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
nitride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the following reaction scheme
|
Name
|
lithium bis(trifluoromethanesulfonyl)imide
|
Type
|
|
Smiles
|
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |